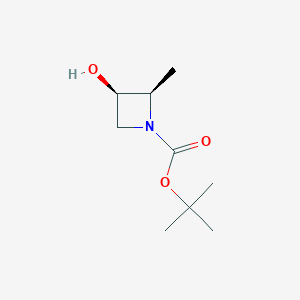

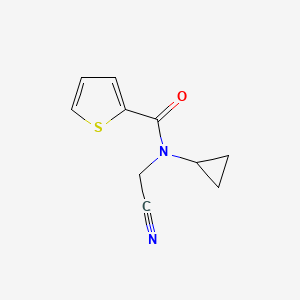

![molecular formula C13H9NO4S B2617783 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 730986-10-4](/img/structure/B2617783.png)

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one” is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . They have been used in intermediates for the preparation of new biological materials and have a wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives are synthesized through various methods. For instance, 2-aminophenol reacts with potassium hydroxide in a methanolic solution, followed by the addition of carbon-di-sulfide to synthesize Benzo[d]oxazole-2-thiol . A mixture of this compound with another compound is then stirred in the presence of triethylamine to obtain the final product .Molecular Structure Analysis

The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass . The structure of these compounds is examined using these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The reactions are carried out under specific conditions to ensure the correct formation of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point, yield, and appearance (white solid) of a similar compound were determined . The structure was confirmed by FTIR, 1H NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Compounds

A series of compounds related to 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one have been synthesized and characterized. The compounds were subjected to FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis to confirm their structures (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, novel acrylate monomers were synthesized from a related compound and polymerized. Their thermal behavior was analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and they demonstrated moderate to good antibacterial and antifungal activities (M. Saraei et al., 2016).

Antimicrobial Activity

The synthesized compounds underwent in vitro screening for antimicrobial activity. Some compounds showed increased potency against Mycobacterium tuberculosis, with specific electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties potentially responsible for the strong anti-mycobacterial activity (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, other compounds were also characterized and evaluated for their antibacterial activities. The presence of specific substituents influenced the antimicrobial potency of these compounds (V. P. Landage, D. R. Thube, & B. Karale, 2019).

Docking Studies and Interaction Analysis

Interaction with Mycobacterium tuberculosis Enoyl Reductase Enzyme

Docking studies were performed to predict how the synthesized compounds interact within the Mycobacterium tuberculosis enoyl reductase enzyme. Compounds with electron-releasing groups demonstrated the most potent activity, highlighting the importance of molecular interactions in determining antibacterial efficacy (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020).

Wirkmechanismus

Target of Action

Benzoxazole derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation .

Result of Action

Benzoxazole derivatives have been found to have a variety of effects, including antimicrobial and anticancer activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-10-5-8(17-6-11(10)16)7-19-13-14-9-3-1-2-4-12(9)18-13/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPNJJFGUFBLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)C(=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)

![5-[(2-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2617722.png)

![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)